N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine
Description
Properties
CAS No. |
138895-26-8 |
|---|---|
Molecular Formula |
C13H29N3O2Si3 |
Molecular Weight |
343.64 g/mol |
IUPAC Name |
N-trimethylsilyl-2,6-bis(trimethylsilyloxy)pyrimidin-4-amine |
InChI |
InChI=1S/C13H29N3O2Si3/c1-19(2,3)16-11-10-12(17-20(4,5)6)15-13(14-11)18-21(7,8)9/h10H,1-9H3,(H,14,15,16) |
InChI Key |
JYUKPJFANTWRIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC(=NC(=N1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine
General Synthetic Strategy
The synthesis of this compound typically involves the silylation of cytosine or related pyrimidine bases using silylating agents such as hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) under anhydrous conditions. The process aims to protect the reactive amino and hydroxyl groups with trimethylsilyl groups, facilitating subsequent nucleophilic substitutions or glycosylations.
Common Reagents and Conditions
- Starting Material: Cytosine or N4-protected cytosine derivatives
- Silylating Agent: Hexamethyldisilazane (HMDS) is most frequently used due to its efficiency and mildness.
- Catalysts: Catalytic amounts of ammonium sulfate or iodine may be employed to accelerate silylation.
- Solvents: Anhydrous solvents such as acetonitrile or dimethylformamide (DMF) are preferred to avoid hydrolysis.
- Temperature: Typically reflux conditions (around 120°C) for several hours (e.g., 6-24 h).
Detailed Synthetic Protocols
HMDS-Mediated Silylation (Classical Method)
- Cytosine is suspended in HMDS and refluxed under nitrogen atmosphere.
- A catalytic amount of ammonium sulfate is added to promote silylation.
- After refluxing for 12-24 hours, the reaction mixture is cooled.
- Excess HMDS is removed under reduced pressure.
- The crude product is purified by vacuum distillation or recrystallization to yield this compound in yields ranging from 70-85%.
One-Pot Silylation and Functionalization
- A modified one-pot procedure involves initial O-silylation of cytosine derivatives followed by N-silylation using HMDS and catalytic potassium iodide (KI).
- Microwave irradiation at 400 W can be applied to accelerate the reaction, reducing reaction time to less than 1 hour while maintaining good yields (70-80%).
- This method provides regioselective silylation and is compatible with various substituted pyrimidines.
Alternative Silylation Using TMSCl
- Cytosine is reacted with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine.
- The reaction is carried out in anhydrous solvents like dichloromethane at 0°C to room temperature.
- This method offers milder conditions but may require longer reaction times and careful control of moisture.
Research Outcomes and Data Analysis
Yield and Purity
| Method | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| HMDS reflux (classical) | 12-24 h | 70-85 | >98 | Requires prolonged heating |
| HMDS/KI microwave-assisted | <1 h | 70-80 | >95 | Faster, regioselective |
| TMSCl/triethylamine | 6-12 h | 60-75 | >90 | Milder, sensitive to moisture |
Structural Confirmation
Application in Nucleoside Synthesis
- The silylated intermediate is crucial in stereoselective N-glycosylation reactions for synthesizing nucleoside analogs like gemcitabine and lamivudine.
- The TMS protection enhances solubility and reactivity, enabling high beta-stereoselectivity and yields in glycosylation steps.
- Research shows that N4-protection with TMS groups is vital for controlling stereochemistry and improving process efficiency.
Summary and Professional Assessment
This compound is predominantly prepared by silylation of cytosine using hexamethyldisilazane under reflux or microwave-assisted conditions. The use of catalytic additives such as ammonium sulfate or potassium iodide improves reaction efficiency and selectivity. Alternative silylation with chlorotrimethylsilane offers milder conditions but with some limitations.
The compound's preparation methods have been optimized to balance yield, purity, and reaction time, with microwave-assisted HMDS/KI catalysis emerging as a rapid and efficient approach. Structural characterization confirms the successful incorporation of TMS groups, essential for downstream pharmaceutical syntheses.
The diversity of preparation methods and their adaptations underscore the compound's importance as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antiviral and anticancer nucleoside analogs.
Chemical Reactions Analysis
Types of Reactions
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions typically involve the cleavage of the Si-N bond.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted pyrimidine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine exerts its effects involves the interaction of its silyl groups with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups enhance the compound’s stability and reactivity by protecting reactive sites on the pyrimidine ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine is compared below with structurally related pyrimidine derivatives. Key differences arise from substituent effects on electronic, steric, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Lipophilicity and Solubility: The TMS-substituted compound exhibits significantly higher LogP (~5.2) compared to the benzyloxy analog (LogP 3.75) due to the lipophilic trimethylsilyl groups. This enhances its solubility in non-polar solvents (e.g., hexane, toluene) but reduces aqueous solubility . In contrast, the brominated pyrimidine (LogP ~2.1) is more polar, favoring polar aprotic solvents.
Steric and Electronic Effects :
- The TMS groups in the target compound donate electron density via σ-π conjugation, slightly deactivating the pyrimidine ring toward electrophilic substitution. This contrasts with benzyloxy groups, which are electron-withdrawing via resonance, activating the ring at specific positions .
- The steric bulk of TMS groups impedes nucleophilic attack at the pyrimidine core, improving stability under basic conditions.
Stability and Reactivity: The TMS-protected compound resists hydrolysis (pH 7–9) and thermal degradation (<200°C), whereas benzyloxy groups are cleavable via hydrogenolysis or strong acids . The brominated analog is reactive at the C5 position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), but it is less stable under UV light .
Applications :
- TMS-substituted pyrimidines serve as intermediates in silicon-based protecting strategies for amines and hydroxyl groups in nucleotide synthesis.
- Benzyloxy analogs are used in medicinal chemistry for temporary protection but require additional deprotection steps.
Biological Activity
N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine, a compound characterized by its unique organosilicon structure, has been the subject of various studies focusing on its biological activity. This article summarizes its synthesis, mechanisms of action, and potential applications in biological and medicinal fields.
Molecular Characteristics:
- CAS Number: 138895-26-8
- Molecular Formula: C13H29N3O2Si3
- Molecular Weight: 343.64 g/mol
- IUPAC Name: N-trimethylsilyl-2,6-bis(trimethylsilyloxy)pyrimidin-4-amine
| Property | Value |
|---|---|
| CAS No. | 138895-26-8 |
| Molecular Formula | C13H29N3O2Si3 |
| Molecular Weight | 343.64 g/mol |
| IUPAC Name | N-trimethylsilyl-2,6-bis(trimethylsilyloxy)pyrimidin-4-amine |
Synthesis
The synthesis of this compound typically involves the silylation of pyrimidine derivatives. A common method includes the reaction of 2,6-dihydroxy-4-pyrimidinamine with trimethylsilyl chloride in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silyl groups .
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins through its silyl groups. These interactions can alter the stability and reactivity of biomolecules:
- Nucleophilic and Electrophilic Properties: The silyl groups can act as nucleophiles or electrophiles depending on the chemical environment.
- Stabilization of Reactive Sites: The trimethylsilyl groups enhance the compound's stability and reactivity by protecting reactive sites on the pyrimidine ring.
1. Nuclease Resistance
Research has indicated that modified pyrimidine derivatives can exhibit resistance to nucleases, making them suitable for therapeutic applications in gene therapy and antisense oligonucleotide strategies. The incorporation of silyl groups may enhance resistance against degradation by nucleases .
2. Drug Development
This compound has been explored as a potential scaffold for drug development due to its unique properties. Its ability to modify biomolecules could lead to novel therapeutic agents targeting various diseases.
3. Biological Studies
The compound is also utilized in molecular biology studies for modifying nucleic acids and proteins, aiding in understanding cellular processes and mechanisms.
Case Studies
Study on Nuclease Resistance:
A study published in Nature Medicine demonstrated that modified nucleotides with silyl groups showed enhanced stability against exonucleases compared to their unmodified counterparts. This finding suggests potential applications in designing more effective antisense oligonucleotides .
Antitumor Activity:
In vitro studies have shown that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines. For instance, derivatives demonstrated significant cytotoxicity against HeLa cells with IC50 values indicating effective dose-response relationships .
Q & A
Q. What are the common synthetic routes for N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine?
The synthesis typically involves sequential silylation of a pyrimidin-4-amine precursor. Key steps include:
- Silylation of hydroxyl groups : Reaction with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions, as seen in similar pyrimidine derivatives .
- Solvent selection : Dichloromethane (DCM) or acetonitrile (MeCN) is often used to ensure solubility and control reaction kinetics .
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization is employed to isolate the product .
Q. How is the compound characterized after synthesis?
Characterization involves:
- 1H NMR : To confirm substitution patterns and trimethylsilyl group integration (e.g., δ 0.1–0.3 ppm for TMS protons) .
- TLC (Rf values) : Used to monitor reaction progress and purity (e.g., Rf = 0.19–0.30 in EtOAc/hexane systems) .
- Elemental analysis : To verify empirical formula consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. What solvents and conditions are optimal for handling this compound?
- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of silyl ethers .
- Reaction compatibility : Anhydrous solvents (DCM, THF) and low moisture conditions are critical to avoid desilylation .
Advanced Research Questions
Q. How can low yields in silylation reactions be addressed?
Low yields often stem from incomplete silylation or side reactions. Strategies include:
- Optimizing stoichiometry : Excess TMSCl (1.5–2.0 equivalents per hydroxyl group) ensures complete derivatization .
- Reaction time and temperature : Extended reflux (e.g., 12–24 hours at 70°C) improves conversion, as demonstrated in analogous pyrimidine syntheses .
- Catalyst use : Lewis acids like BF3·Et2O may accelerate silylation but require careful pH control to avoid degradation .
Q. How should researchers resolve contradictory NMR data?
If unexpected peaks arise:
- Cross-validation : Use mass spectrometry (HRMS) to confirm molecular weight and IR spectroscopy to identify functional groups (e.g., silyl ether stretches at ~1250 cm⁻¹) .
- Variable temperature NMR : To detect dynamic processes (e.g., rotamers) that may obscure signals .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as applied to related pyrimidine derivatives .
Q. What methods are effective for analyzing hydrolytic stability?
- Accelerated degradation studies : Expose the compound to controlled humidity (e.g., 75% RH at 40°C) and monitor via HPLC or GC-MS for desilylation byproducts .
- Kinetic profiling : Plot degradation rates under varying pH conditions to identify stability thresholds (e.g., rapid hydrolysis above pH 7) .
Q. How can this compound be utilized in further functionalization?
- Glycosylation : Silyl groups act as protecting groups, enabling regioselective ribosylation or glucosylation under mild conditions (e.g., using trimethylsilyl triflate as a catalyst) .
- Cross-coupling reactions : The pyrimidine core can participate in Suzuki-Miyaura or Buchwald-Hartwig reactions for drug discovery applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
